(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N4O7S3 and its molecular weight is 566.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzothiazole Derivatives
Shafi et al. (2021) described the synthesis of piperidine substituted benzothiazole derivatives, including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The compounds exhibited photoluminescence, indicating optical properties, and some derivatives showed significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Synthesis of Ethyl Iminothiazolopyridine-4-carboxylate
Mohamed (2014) reported the synthesis of ethyl iminothiazolopyridine-4-carboxylate and its derivatives. The compounds were synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The structures of all the newly synthesized compounds were confirmed using spectral data and elemental analysis (Mohamed, 2014).
Synthesis of Piperidine-Based Thiazin Derivatives
Ovonramwen et al. (2019) synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This compound was synthesized via two-steps reaction from chalcone and exhibited moderate antimicrobial activities against various strains including E. coli, B. subtilis, and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Biological and Antimicrobial Applications
Antibacterial and Antifungal Activities
Shafi et al. (2021) indicated that certain synthesized benzothiazole derivatives have good antibacterial and antifungal activities. This suggests a potential use in developing treatments or preventive measures against microbial infections (Shafi, Rajesh, & Senthilkumar, 2021).
Moderate Antimicrobial Activities
Ovonramwen et al. (2019) demonstrated that the synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities. This suggests its potential as a therapeutic agent for microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can have a wide range of interactions with their targets, leading to various changes .
Biochemical pathways
Piperidine-containing compounds can be involved in a variety of biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
ethyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S3/c1-2-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQAGOFLPSXOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.